
3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique quinoline structure, which is substituted with methoxy, phenylpiperazine, and phenylsulfonyl groups. These substitutions confer specific chemical properties and potential biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Phenylpiperazine Substitution: The 4-position of the quinoline core can be substituted with phenylpiperazine through nucleophilic substitution reactions, often using phenylpiperazine and a suitable leaving group.
Phenylsulfonylation: The phenylsulfonyl group can be introduced at the 3-position through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the quinoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Reagents like halides, sulfonates, or other electrophiles/nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Phenylpiperazin-1-yl)quinoline: Lacks the methoxy and phenylsulfonyl groups, which may result in different chemical and biological properties.
6-Methoxyquinoline:
3-Phenylsulfonylquinoline: Lacks the methoxy and phenylpiperazine groups, affecting its overall properties and uses.
Uniqueness
3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of methoxy, phenylpiperazine, and phenylsulfonyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-32-21-12-13-24-23(18-21)26(25(19-27-24)33(30,31)22-10-6-3-7-11-22)29-16-14-28(15-17-29)20-8-4-2-5-9-20/h2-13,18-19H,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUGUCNNBSFPHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)
![(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2377671.png)
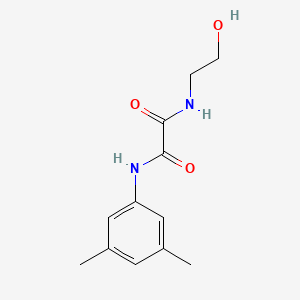
![2-[4-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2377675.png)
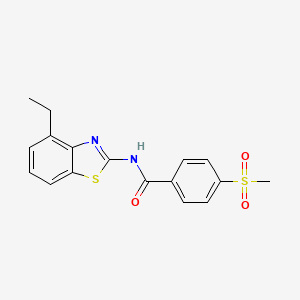
![2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B2377678.png)
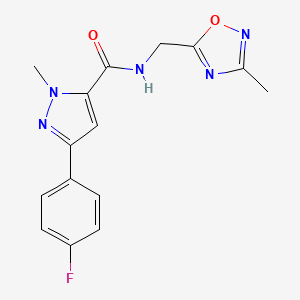
![1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylicacid](/img/structure/B2377680.png)
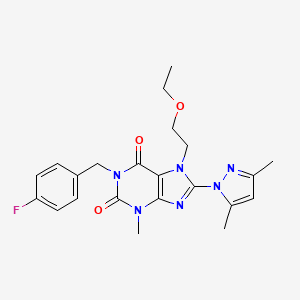
![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2377682.png)
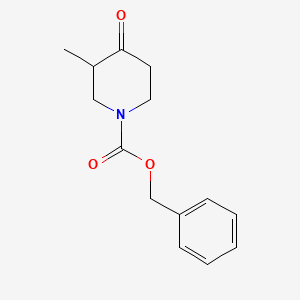
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2377689.png)
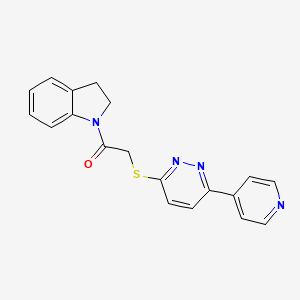
![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2377691.png)
